molecular formula C13H13BrN4OS B2498201 3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide CAS No. 2415583-33-2

3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide

Cat. No.: B2498201
CAS No.: 2415583-33-2
M. Wt: 353.24
InChI Key: SFIGHNGSRQRINB-UHFFFAOYSA-N
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Description

3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide is a complex organic compound that features a bromine atom, a thiadiazole ring, and an azetidine ring attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazide derivatives with oxidizing agents.

    Azetidine Ring Formation: The azetidine ring is often formed through cyclization reactions involving suitable precursors such as β-amino alcohols.

    Coupling with Benzamide: The final step involves coupling the brominated azetidine-thiadiazole intermediate with benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted derivatives.

    Oxidation Products: Oxidized forms of the thiadiazole ring.

    Coupling Products: More complex molecules formed through coupling reactions.

Scientific Research Applications

3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for designing new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: Potential use in developing new therapeutic agents due to its unique structural features.

    Material Science: The compound’s electronic properties may make it suitable for use in organic electronics or as a precursor for advanced materials.

    Biological Studies: Investigating its interactions with biological macromolecules to understand its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of 3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole and azetidine rings could play a role in binding to active sites or altering the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide: Unique due to the combination of bromine, thiadiazole, and azetidine rings.

    Other Benzamide Derivatives: Compounds like N-(2-bromoethyl)benzamide or N-(3-chloropropyl)benzamide, which lack the thiadiazole and azetidine rings.

    Thiadiazole Derivatives: Compounds such as 2-amino-5-methyl-1,3,4-thiadiazole, which do not have the azetidine or benzamide components.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, combining the properties of bromine, thiadiazole, and azetidine rings

Properties

IUPAC Name

3-bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4OS/c1-8-16-17-13(20-8)18-6-11(7-18)15-12(19)9-3-2-4-10(14)5-9/h2-5,11H,6-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIGHNGSRQRINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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